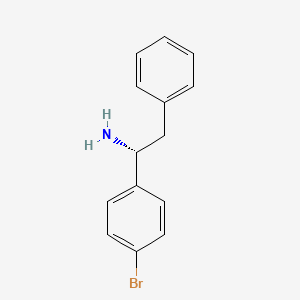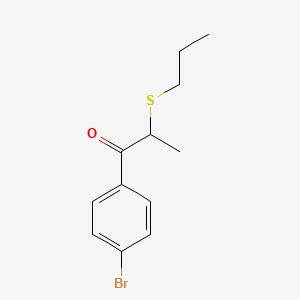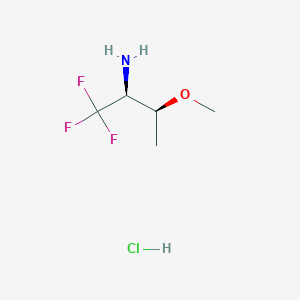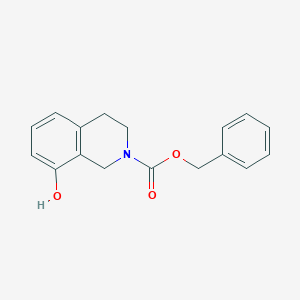
Benzyl 8-hydroxy-3,4-dihydroisoquinoline-2(1h)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 8-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzyl group, a hydroxy group at the 8th position, and a carboxylate group at the 2nd position of the tetrahydroisoquinoline core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 8-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction, which involves the condensation of a phenethylamine derivative with an aldehyde or ketone, followed by cyclization to form the tetrahydroisoquinoline core .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalytic hydrogenation, selective oxidation, and esterification reactions under controlled conditions .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the tetrahydroisoquinoline core.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, selenium dioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, strong bases.
Major Products:
- Quinoline derivatives from oxidation .
- Alcohols or aldehydes from reduction .
- Various substituted tetrahydroisoquinolines from nucleophilic substitution.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of benzyl 8-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxy group at the 8th position and the carboxylate group at the 2nd position play crucial roles in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- 1-Benzyl-1,2,3,4-tetrahydroisoquinoline.
- 8-Hydroxy-1,2,3,4-tetrahydroisoquinoline.
- 2-Carboxyl-1,2,3,4-tetrahydroisoquinoline.
Comparison: Benzyl 8-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is unique due to the presence of all three functional groups (benzyl, hydroxy, and carboxylate) on the tetrahydroisoquinoline core. This combination enhances its biological activity and potential therapeutic applications compared to its analogs.
Propriétés
Formule moléculaire |
C17H17NO3 |
|---|---|
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
benzyl 8-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C17H17NO3/c19-16-8-4-7-14-9-10-18(11-15(14)16)17(20)21-12-13-5-2-1-3-6-13/h1-8,19H,9-12H2 |
Clé InChI |
ORQGPGUEDNPZMH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=C1C=CC=C2O)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


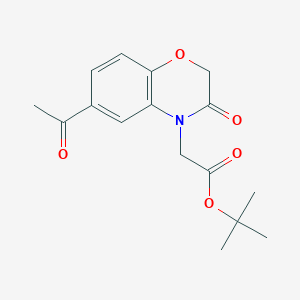
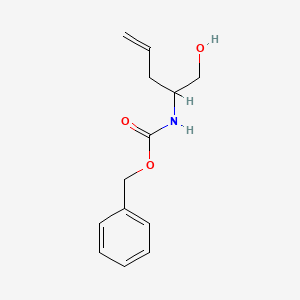
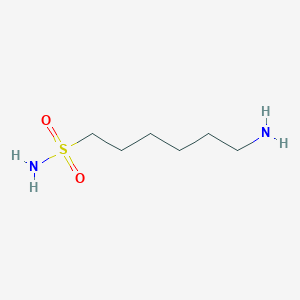
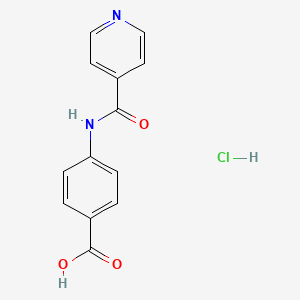
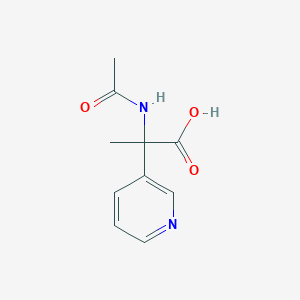


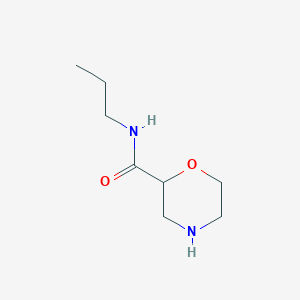
![4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B13508475.png)
